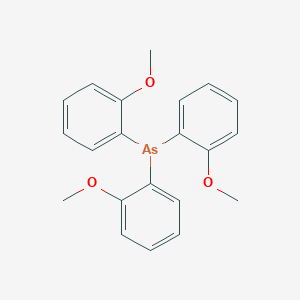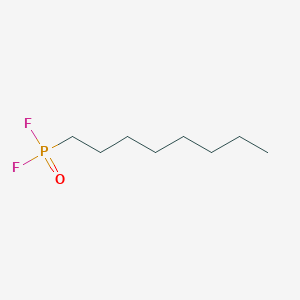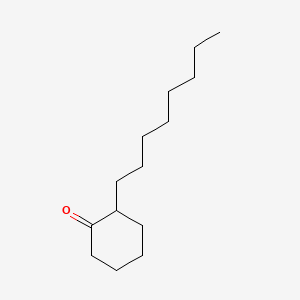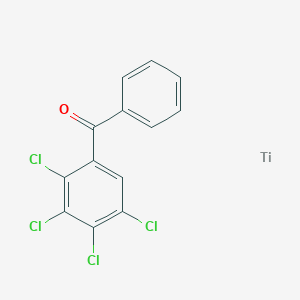
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The phenyl-(2,3,4,5-tetrachlorophenyl)methanone is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), in the presence of a reducing agent like lithium aluminum hydride (LiAlH4). This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium typically involves the following steps:
-
Formation of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- This step involves the reaction of phenylmagnesium bromide with 2,3,4,5-tetrachlorobenzoyl chloride in an anhydrous ether solvent. The reaction is carried out under reflux conditions to yield the desired ketone.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
-
Substitution
- The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased chlorine content
Substitution: Substituted products with new functional groups replacing chlorine atoms
Wissenschaftliche Forschungsanwendungen
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a catalyst in various organic synthesis reactions.
- Employed in the study of organometallic chemistry and reaction mechanisms.
-
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development and delivery systems.
- Evaluated for its anticancer properties.
-
Industry
- Utilized in the production of advanced materials and coatings.
- Applied in the development of high-performance catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium involves its interaction with molecular targets and pathways. The titanium atom plays a crucial role in mediating these interactions, often acting as a Lewis acid to facilitate various chemical transformations. The compound’s unique structure allows it to engage in multiple binding modes with target molecules, leading to diverse biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: can be compared with other similar compounds, such as:
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- Lacks the titanium atom, resulting in different chemical properties and reactivity.
-
Titanium Tetrachloride (TiCl4)
- A simpler titanium compound without the organic moiety, used primarily as a reagent in chemical synthesis.
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanol
- A reduced form of the ketone, exhibiting different reactivity and applications.
The uniqueness of This compound lies in its combination of organic and inorganic components, providing a versatile platform for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
23368-15-2 |
|---|---|
Molekularformel |
C13H6Cl4OTi |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium |
InChI |
InChI=1S/C13H6Cl4O.Ti/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7;/h1-6H; |
InChI-Schlüssel |
INWSAIFTPZZNTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


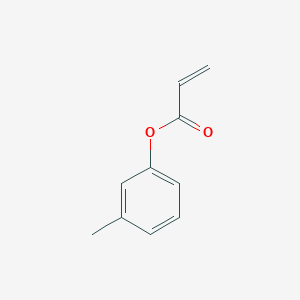
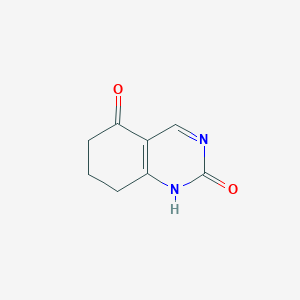
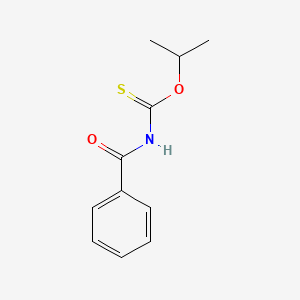
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
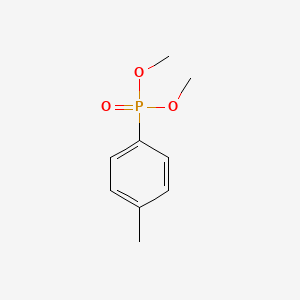
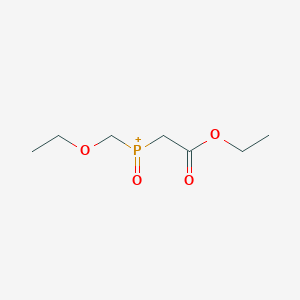
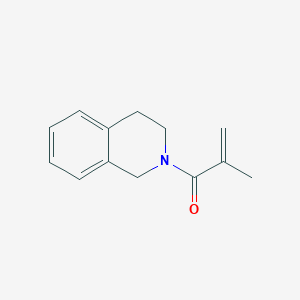
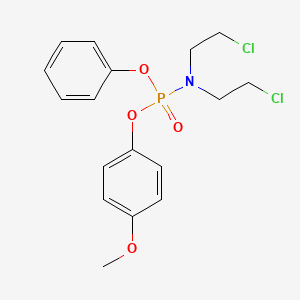
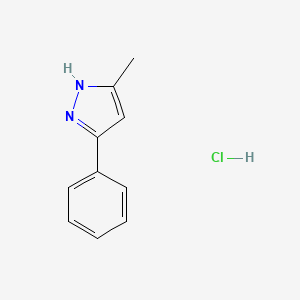
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
